4-(4-Chlorophenyl)benzonitrile

Catalog No.
S777838
CAS No.
57774-36-4
M.F
C13H8ClN
M. Wt
213.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Chlorophenyl)benzonitrile

CAS Number

57774-36-4

Product Name

4-(4-Chlorophenyl)benzonitrile

IUPAC Name

4-(4-chlorophenyl)benzonitrile

Molecular Formula

C13H8ClN

Molecular Weight

213.66 g/mol

InChI

InChI=1S/C13H8ClN/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8H

InChI Key

DVLCPRBAOHXYIQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)Cl

Synthesis and Characterization

4-(4-Chlorophenyl)benzonitrile, also known as 4'-Chlorobenzophenonitrile, is an organic compound that can be synthesized through various methods. Researchers have explored different reaction pathways to obtain this compound, often for the purpose of studying its properties or using it as a building block for more complex molecules. For instance, one study describes the synthesis of 4-(4-Chlorophenyl)benzonitrile through the Sandmeyer reaction [].

Material Science Applications

4-(4-Chlorophenyl)benzonitrile has been investigated for potential applications in material science. Some studies have explored its use in the development of liquid crystals []. Liquid crystals exhibit properties between those of liquids and solids and find application in various technologies, including display screens.

4-(4-Chlorophenyl)benzonitrile is an organic compound with the molecular formula C13H8ClNC_{13}H_{8}ClN. It appears as a white solid and is widely recognized for its role as an intermediate in the synthesis of various chemical products. The compound is of considerable interest in both academic and industrial settings due to its versatile applications, particularly in organic synthesis and medicinal chemistry.

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of substituted aromatic compounds. Common reagents for this reaction include sodium hydroxide and other strong nucleophiles.
  • Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
  • Oxidation: Under specific conditions, the aromatic ring can undergo oxidation, producing oxidized aromatic compounds. Potassium permanganate is often employed as an oxidizing agent in these reactions.

Major Products Formed

  • From Nucleophilic Substitution: Substituted aromatic compounds where the chlorine atom is replaced.
  • From Reduction: Corresponding amines.
  • From Oxidation: Oxidized aromatic compounds.

Synthetic Routes

4-(4-Chlorophenyl)benzonitrile can be synthesized through multiple methods. A common approach involves the reaction of 4-chlorobenzoyl chloride with alkanesulphonamide and phosphorus pentachloride at elevated temperatures (150°C to 190°C). This method is efficient for laboratory-scale synthesis.

Industrial Production

In industrial applications, the compound is often produced via the ammoxidation process, which allows for continuous production and scalability, making it suitable for large-scale applications.

4-(4-Chlorophenyl)benzonitrile has a diverse range of applications:

  • Chemistry: It is primarily used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Biology: The compound aids in studying biological pathways and serves as a building block for bioactive molecules.
  • Medicine: It is utilized in the development of drugs and therapeutic agents.
  • Industry: The compound finds use in producing dyes, pigments, and other industrial chemicals.

The mechanism of action of 4-(4-Chlorophenyl)benzonitrile involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile through a two-step mechanism that includes forming a negatively charged intermediate. This interaction underpins its utility in various chemical processes.

Several compounds are structurally similar to 4-(4-Chlorophenyl)benzonitrile, each exhibiting unique properties:

  • 4-Chlorobenzonitrile: Lacks the additional phenyl group found in 4-(4-Chlorophenyl)benzonitrile, making it less versatile for certain applications.
  • 4-(4-Methoxyphenyl)benzonitrile: Contains a methoxy group instead of a chlorine atom, which alters its reactivity profile.
  • 2-Chloro-4-(4-chlorophenyl)benzonitrile: Shares structural similarities but has different substitution patterns that affect its chemical behavior.

Uniqueness

The uniqueness of 4-(4-Chlorophenyl)benzonitrile lies in its combination of chlorophenyl and benzonitrile groups, providing a balance of reactivity and stability that makes it suitable for a wide range of applications.

XLogP3

4.7

Wikipedia

4'-Chloro-4-cyanobiphenyl

Dates

Modify: 2023-08-15

Explore Compound Types